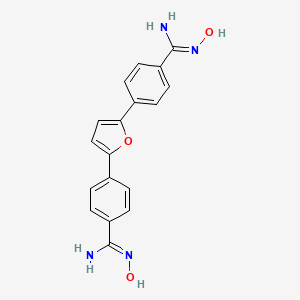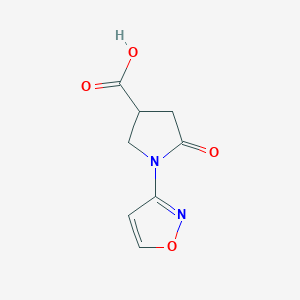
1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .Molecular Structure Analysis
The molecular structure of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is characterized by a conjugated system with double bonds in the chain of the benzene ring-iminoethyl fragment-benzene ring .Chemical Reactions Analysis
The chemical reactions of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid involve the weak N-O bond in the isoxazole ring, which tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications
Isoxazoline Derivatives in Medicinal Chemistry
Isoxazolines, closely related to the core structure of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid, have been highlighted for their significant medicinal potential. They are recognized for their anticancer properties, with studies focusing on natural sources, synthetic pathways, and structural-activity relationships to develop novel anticancer agents (Kaur et al., 2014). The exploration of isoxazoline derivatives underscores the compound's potential application in designing therapeutic agents targeting various cancers.
Role in Organic Synthesis
Isoxazolines serve as versatile scaffolds in organic synthesis, enabling the construction of complex molecular architectures. This versatility suggests that derivatives like 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid could be pivotal in synthesizing novel organic compounds with potential applications in drug discovery and material science (Melo, 2010).
Interaction with Biological Targets
Research into the electronic systems of biologically important ligands, including those with carboxylic acid functionalities, reveals the importance of understanding how metals can influence the electronic structure and, consequently, the biological activity of such molecules (Lewandowski et al., 2005). This knowledge is crucial for developing compounds with desired reactivity and stability, indicating the potential of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid in biochemical applications.
Environmental and Biological Implications
The study of carboxylic acids, including their role as biorenewable chemicals and their effects on microbial inhibitors, provides insights into the environmental and biological implications of such compounds. Understanding how carboxylic acids like 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid interact with and inhibit microbial growth can inform the development of more sustainable and environmentally friendly chemical processes (Jarboe et al., 2013).
Future Directions
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Therefore, the future directions of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid could involve further exploration of its biological properties and potential applications in medicinal chemistry .
properties
IUPAC Name |
1-(1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7-3-5(8(12)13)4-10(7)6-1-2-14-9-6/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOOJYZDFJWSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NOC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
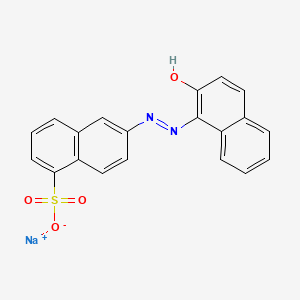
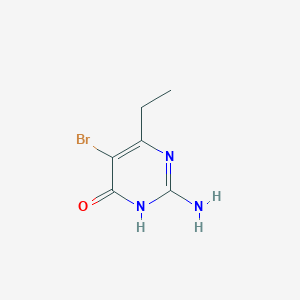
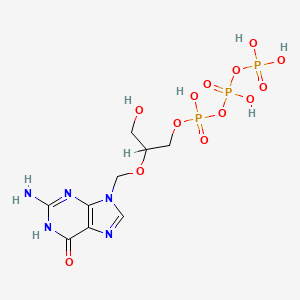
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
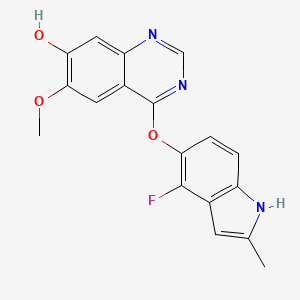
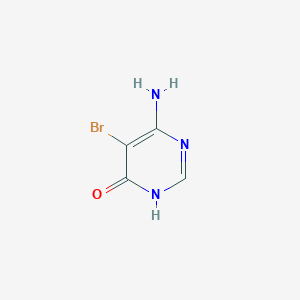
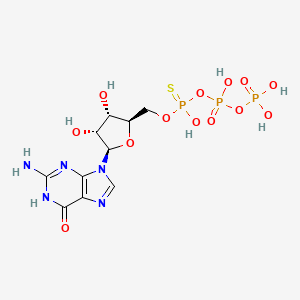
![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)
